molecular formula C18H22N2O2S B2954626 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine CAS No. 478245-32-8

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine

Cat. No.: B2954626
CAS No.: 478245-32-8
M. Wt: 330.45
InChI Key: XTLCWLVYOSMROX-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Both of these rings are common in many biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring also contribute to its biological activity .

Scientific Research Applications

Synthesis and Material Properties

Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties
This study presents the synthesis of new diamines incorporating pyridine and trifluoromethylphenyl groups, used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers are highlighted for their solubility in organic solvents, high glass transition temperatures, and thermal stability. The materials exhibit low dielectric constants and high transparency, making them potential candidates for electronic applications (Xiao-Ling Liu et al., 2013).

Highly Thermally Stable, Organosoluble, and Hydrophobic Polyimides with Pyrrolidinylphenyl Pendant Groups and Pyridine Units
A novel diamine monomer was synthesized and used to prepare a series of aromatic polyimides. These polymers demonstrated excellent solubility, outstanding thermal properties, and hydrophobic characteristics. The glass transition temperatures exceeded 354°C, showcasing their potential for advanced material applications (Chan-juan Liu et al., 2019).

Chemical Reactions and Mechanisms

Improvement on the Synthesis of (R)-3-(Butyldimethylsilyloxy)butyl Phenyl Sulfide
This paper discusses the improved synthesis of a related compound using 4-(dimethylamino)pyridine as a catalyst, achieving high yield and overall efficiency. It exemplifies the utility of pyridine derivatives in facilitating organic synthesis reactions (Liang Wen-jun, 2007).

Quantum chemical and steered molecular dynamics studies for one pot solution to reactivate aged acetylcholinesterase with alkylator oxime
This research explores the design of a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited AChE, highlighting the potential of pyridine-containing compounds in biochemical applications (N. Chandar et al., 2014).

Applications in Organic Electronics and Catalysis

Colour tuning by the ring roundabout [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands


This study reports on cationic bis-cyclometallated iridium(III) complexes with electron-withdrawing sulfone substituents, which are green or blue emitters. The work demonstrates the utility of pyridine derivatives in the development of materials for light-emitting electrochemical cells, emphasizing their role in electronic and photonic applications (Cathrin D. Ertl et al., 2015).

Mechanism of Action

Properties

IUPAC Name

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCWLVYOSMROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322359
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478245-32-8
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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